molecular formula C7H12N4OS B14865635 4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol

4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol

Cat. No.: B14865635
M. Wt: 200.26 g/mol
InChI Key: BIXYAGDVJYMLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol typically involves the reaction of 4-methylpiperazine with a thiadiazole derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the piperazine ring is introduced to the thiadiazole moiety . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β, which are involved in the inflammatory response . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the piperazine and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in other similar compounds .

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C7H12N4OS/c1-10-2-4-11(5-3-10)6-7(12)9-13-8-6/h2-5H2,1H3,(H,9,12)

InChI Key

BIXYAGDVJYMLSG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NSNC2=O

Origin of Product

United States

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